molecular formula C17H17NO3 B12904736 Methyl (3R,5R)-2,3-diphenyl-1,2-oxazolidine-5-carboxylate CAS No. 69284-38-4

Methyl (3R,5R)-2,3-diphenyl-1,2-oxazolidine-5-carboxylate

Cat. No.: B12904736
CAS No.: 69284-38-4
M. Wt: 283.32 g/mol
InChI Key: BUVAHHGHBLVMHV-HZPDHXFCSA-N
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Description

(3R,5R)-Methyl 2,3-diphenylisoxazolidine-5-carboxylate is a chiral compound belonging to the class of isoxazolidines Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-Methyl 2,3-diphenylisoxazolidine-5-carboxylate typically involves the cycloaddition reaction between nitrile oxides and alkenes. One common method is the 1,3-dipolar cycloaddition of a nitrile oxide with a diphenyl-substituted alkene under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-25°C to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-Methyl 2,3-diphenylisoxazolidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxazolidinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted isoxazolidines.

Scientific Research Applications

(3R,5R)-Methyl 2,3-diphenylisoxazolidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a chiral auxiliary in asymmetric synthesis.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3R,5R)-Methyl 2,3-diphenylisoxazolidine-5-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3R,5R)-Methyl 2,3-diphenylisoxazolidine-5-carboxylate: can be compared with other isoxazolidine derivatives such as:

Uniqueness

  • Chirality : The (3R,5R) configuration imparts unique stereochemical properties, making it valuable in asymmetric synthesis.
  • Functional Groups : The presence of the carboxylate group enhances its reactivity and potential for further functionalization.

Biological Activity

Methyl (3R,5R)-2,3-diphenyl-1,2-oxazolidine-5-carboxylate is a compound belonging to the oxazolidine class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a chiral oxazolidine ring with two phenyl groups and a carboxylate ester moiety. The synthesis of this compound typically involves asymmetric synthesis techniques to ensure the desired stereochemistry is achieved. Various methods have been documented for synthesizing oxazolidine derivatives, including the use of amino alcohols and carbonyl compounds under controlled conditions to promote selectivity .

Antimicrobial Properties

Research indicates that oxazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their efficacy against various bacterial strains. A study demonstrated that certain oxazolidines possess potent activity against Gram-positive bacteria by inhibiting protein synthesis through binding to the 50S ribosomal subunit .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that oxazolidines can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example, related compounds were shown to selectively inhibit COX-2 with low ulcerogenicity profiles compared to traditional NSAIDs like celecoxib . This property makes them potential candidates for developing new anti-inflammatory drugs.

Neuroprotective Activity

Emerging evidence points towards neuroprotective effects associated with oxazolidine derivatives. Some studies have indicated that these compounds may act as NMDA receptor antagonists, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The neuroprotective mechanism is thought to involve modulation of excitatory neurotransmission and reduction of oxidative stress within neuronal cells.

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation A study synthesized various oxazolidine derivatives and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results showed promising inhibitory effects with IC50 values in the low micromolar range .
Anti-inflammatory Activity Research on a series of diphenyl oxazolidines revealed that they effectively inhibited COX-2 with selectivity indices indicating lower gastrointestinal toxicity compared to conventional NSAIDs .
Neuroprotective Effects A recent investigation highlighted the potential of oxazolidines as NMDA antagonists in vitro, showing reduced neuronal death in models of excitotoxicity .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Protein Synthesis Inhibition : By binding to ribosomal subunits, oxazolidines disrupt bacterial protein synthesis.
  • COX Inhibition : These compounds inhibit COX enzymes involved in prostaglandin synthesis, thus reducing inflammation.
  • NMDA Receptor Modulation : By acting on NMDA receptors, oxazolidines may protect neurons from excitotoxic damage.

Properties

CAS No.

69284-38-4

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

methyl (3R,5R)-2,3-diphenyl-1,2-oxazolidine-5-carboxylate

InChI

InChI=1S/C17H17NO3/c1-20-17(19)16-12-15(13-8-4-2-5-9-13)18(21-16)14-10-6-3-7-11-14/h2-11,15-16H,12H2,1H3/t15-,16-/m1/s1

InChI Key

BUVAHHGHBLVMHV-HZPDHXFCSA-N

Isomeric SMILES

COC(=O)[C@H]1C[C@@H](N(O1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC(=O)C1CC(N(O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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